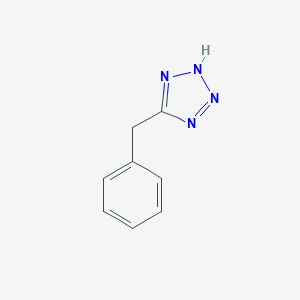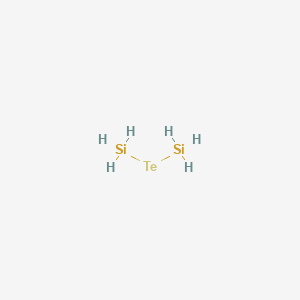
Tellurium, bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium, bis(trimethylsilyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of tellurium, a rare element that has unique properties and applications in various fields.
Applications De Recherche Scientifique
Tellurium, bis(trimethylsilyl)- has been used in various scientific research applications such as catalysis, materials science, and nanotechnology. It has been shown to have unique properties that make it useful in these fields. For example, it has been used as a catalyst for the synthesis of organic compounds, as a precursor for the preparation of tellurium-based materials, and as a building block for the fabrication of nanoscale devices.
Mécanisme D'action
The mechanism of action of Tellurium, bis(trimethylsilyl)- is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes such as metabolism and signaling pathways.
Biochemical and Physiological Effects:
Tellurium, bis(trimethylsilyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to affect the immune system and to have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tellurium, bis(trimethylsilyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It is also relatively inexpensive compared to other tellurium derivatives. However, its toxicity and potential health hazards must be taken into consideration when handling and using it in experiments.
Orientations Futures
There are several future directions for the use of Tellurium, bis(trimethylsilyl)- in scientific research. One area of interest is its potential use in the development of new materials with unique properties. It may also have potential applications in the field of biomedicine, particularly in the treatment of cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
In conclusion, Tellurium, bis(trimethylsilyl)- is a unique chemical compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and to understand its mechanism of action.
Méthodes De Synthèse
Tellurium, bis(trimethylsilyl)- can be synthesized through various methods, including the reaction of tellurium with trimethylsilyl chloride or the reaction of tellurium with trimethylsilyl lithium. The synthesis process requires specific conditions such as a dry and inert atmosphere and a low temperature. The purity of the final product is crucial for its use in scientific research.
Propriétés
Numéro CAS |
19415-73-7 |
|---|---|
Nom du produit |
Tellurium, bis(trimethylsilyl)- |
Formule moléculaire |
H6Si2Te |
Poids moléculaire |
189.8 g/mol |
Nom IUPAC |
silyltellanylsilane |
InChI |
InChI=1S/H6Si2Te/c1-3-2/h1-2H3 |
Clé InChI |
RTYXHZXPDYIJNI-UHFFFAOYSA-N |
SMILES |
[SiH3][Te][SiH3] |
SMILES canonique |
[SiH3][Te][SiH3] |
Synonymes |
Tellurium, bis(trimethylsilyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



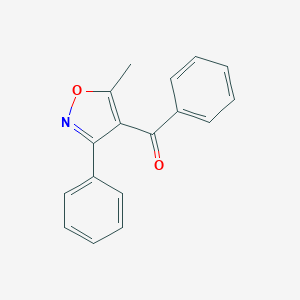
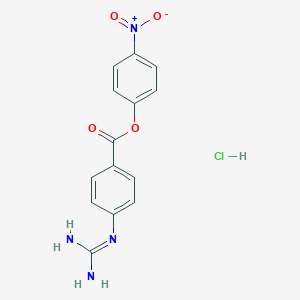
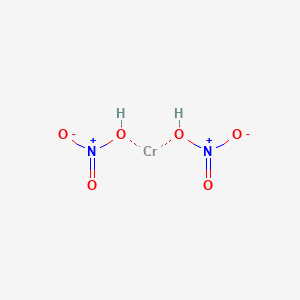
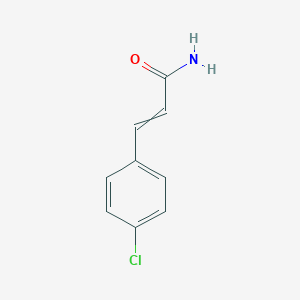
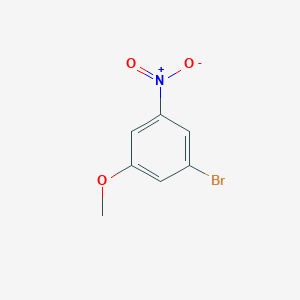
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
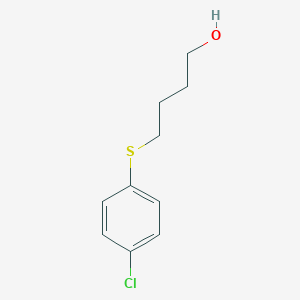
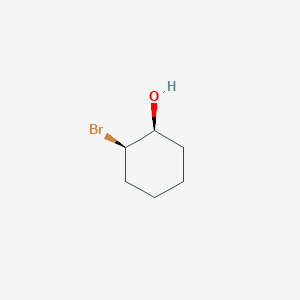
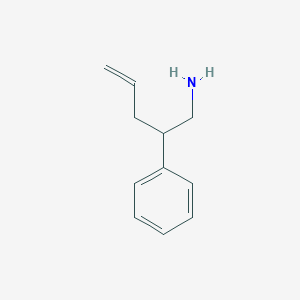
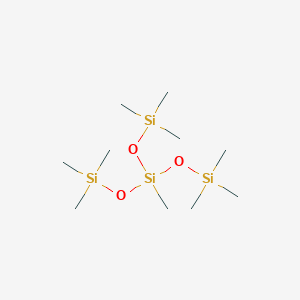
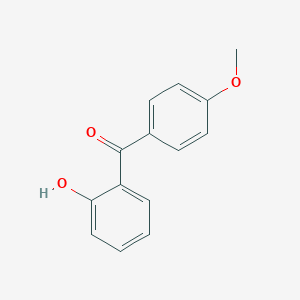
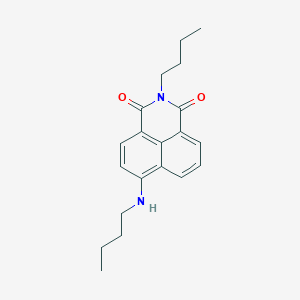
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
